

# Spectroscopic Analysis of Phenoxy-d5-acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Phenoxy-d5-acetic Acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Phenoxy-d5-acetic acid** (CAS No. 154492-74-7). Due to the limited availability of public domain spectra for the deuterated species, this document presents detailed spectroscopic data for the non-labeled analogue, Phenoxyacetic acid (CAS No. 122-59-8), and discusses the anticipated spectral modifications resulting from isotopic labeling. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

## Introduction

**Phenoxy-d5-acetic acid** is a stable, isotopically labeled form of Phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. Its molecular formula is  $C_8H_3D_5O_3$ , and it has a molecular weight of approximately 157.18 g/mol. [1][2] Such labeled compounds are invaluable in various research applications, including reaction mechanism studies, metabolic pathway elucidation, and as internal standards in quantitative mass spectrometry. [1] Accurate characterization using spectroscopic methods is critical to confirm isotopic purity and structural integrity.

## Spectroscopic Data Presentation

The following sections summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Phenoxyacetic acid. The expected variations for **Phenoxy-d5-acetic acid** are described.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

Expected Spectral Differences for **Phenoxy-d5-acetic acid**:

- $^1\text{H}$  NMR: The signals corresponding to the aromatic protons (typically in the 6.9-7.4 ppm range) will be absent. The only remaining signals will be for the methylene ( $-\text{CH}_2-$ ) and carboxylic acid ( $-\text{COOH}$ ) protons.
- $^{13}\text{C}$  NMR: The signals for the deuterated aromatic carbons will appear as triplets (due to spin-coupling with deuterium, which has a spin  $I=1$ ) and will be shifted slightly upfield. The C-D vibrations will also be different.

Table 1:  $^1\text{H}$  NMR Data for Phenoxyacetic acid[3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.5 - 12.0	Singlet (broad)	1H	-COOH
~7.35 - 7.25	Multiplet	2H	Ar-H (meta)
~7.00 - 6.90	Multiplet	3H	Ar-H (ortho, para)
~4.65	Singlet	2H	-OCH <sub>2</sub> -

Table 2:  $^{13}\text{C}$  NMR Data for Phenoxyacetic acid[4]

Chemical Shift ( $\delta$ ) ppm	Assignment
~172.0	-COOH
~157.5	Ar-C-O
~129.5	Ar-CH (meta)
~121.5	Ar-CH (para)
~114.5	Ar-CH (ortho)
~65.0	-OCH <sub>2</sub> -

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, confirming its molecular weight and elemental composition.

Expected Spectral Differences for **Phenoxy-d5-acetic acid**:

- The molecular ion peak  $[M]^+$  or protonated molecule  $[M+H]^+$  will be observed at an  $m/z$  value 5 units higher than that of the unlabeled compound due to the five deuterium atoms. The expected exact mass is 157.0787.[\[5\]](#)
- Fragment ions containing the deuterated phenyl ring will also show a corresponding mass shift. For example, the phenoxy radical fragment ( $[C_6D_5O]^+$ ) would be expected at  $m/z$  99, compared to  $m/z$  94 for the unlabeled species.

Table 3: Mass Spectrometry Data for Phenoxyacetic acid (Electron Ionization)[\[6\]](#)

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
152	90	$[M]^+$ (Molecular Ion)
107	100	$[M - \text{COOH}]^+$
94	24	$[\text{C}_6\text{H}_5\text{OH}]^+$
77	93	$[\text{C}_6\text{H}_5]^+$
65	18	$[\text{C}_5\text{H}_5]^+$
51	17	$[\text{C}_4\text{H}_3]^+$

## Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Differences for **Phenoxy-d5-acetic acid**:

- The aromatic C-H stretching vibrations, typically seen just above  $3000\text{ cm}^{-1}$ , will be replaced by C-D stretching vibrations at a lower frequency (around  $2200\text{-}2300\text{ cm}^{-1}$ ).
- The aromatic C-H bending vibrations (out-of-plane) in the  $900\text{-}690\text{ cm}^{-1}$  region will be shifted to lower wavenumbers.

Table 4: IR Spectroscopy Data for Phenoxyacetic acid[7][8]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment (Vibrational Mode)
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~3060	Medium	C-H stretch (Aromatic)
~2930	Medium	C-H stretch (Aliphatic)
1700-1730	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1490	Medium-Strong	C=C stretch (Aromatic Ring)
~1240	Strong	C-O stretch (Ether & Carboxylic Acid)
~750, ~690	Strong	C-H bend (Aromatic, out-of-plane)

## Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like **Phenoxy-d5-acetic acid**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>, Acetone-d<sub>6</sub>). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[\[9\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Transfer the solution to a clean, dry 5 mm NMR tube.[\[10\]](#) Place the tube into the spectrometer's probe. Acquire the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum. Instrument parameters such as the number of scans, acquisition time, and relaxation delay should be optimized to obtain a good signal-to-noise ratio.

### Mass Spectrometry Protocol

For a non-volatile organic acid, Electrospray Ionization (ESI) is a suitable technique.[10]

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water mixtures. [11]
- **Instrumentation:** The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.[12]
- **Data Acquisition:** Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule  $[M-H]^-$ . Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-400 amu) to observe the molecular ion and any characteristic fragment ions.[10]

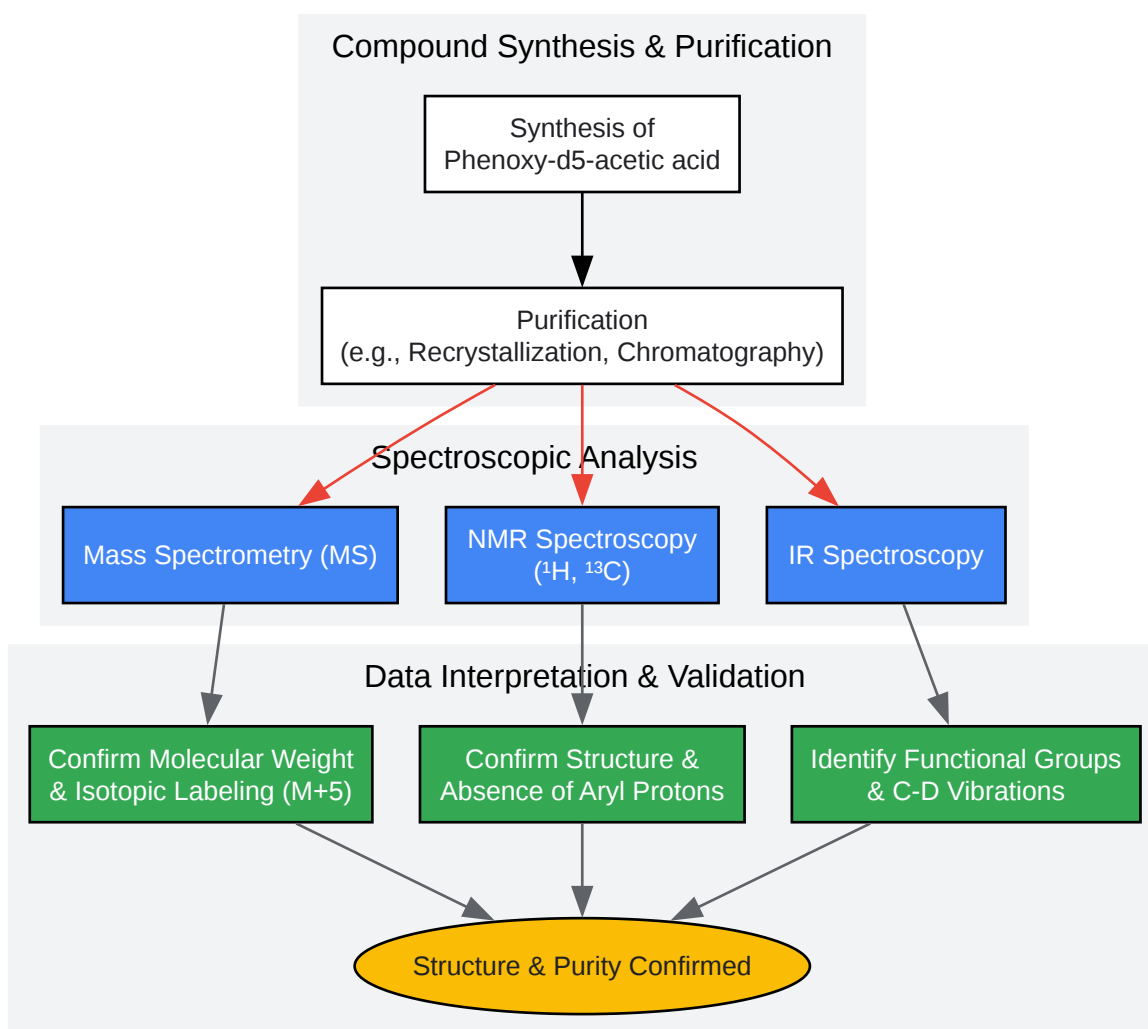
## IR Spectroscopy Protocol

For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly used.

- **Sample Preparation (KBr Pellet):** Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.[13]
- **Data Acquisition:** Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal.[10] Record a background spectrum (of the empty spectrometer or blank KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . [14]

## Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an isotopically labeled compound such as **Phenoxy-d5-acetic acid**.



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Caption: A workflow for the spectroscopic characterization of **Phenoxy-d5-acetic acid**.

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